molecular formula C10H11FN2O B570165 (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine CAS No. 1357266-05-7

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine

カタログ番号 B570165
CAS番号: 1357266-05-7
分子量: 194.209
InChIキー: IOHOUWIYOVWGHV-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of oxazoline, which is a five-membered ring compound containing an oxygen atom, a nitrogen atom, and three carbon atoms . The “S” in the name indicates that it’s a specific stereoisomer of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered oxazoline ring, with a phenyl group and an amine group attached . The 3-fluoro-2-methylphenyl group suggests a phenyl ring with fluorine and methyl substituents at the 3rd and 2nd positions, respectively .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds like boronic esters are known to undergo reactions such as protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

科学的研究の応用

Role in Regulating Neurotransmission

RO5263397 is a selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that plays a crucial role in regulating dopaminergic, serotonergic, and glutamatergic transmission . This regulation is implicated in many brain functions, including reward processing and wakefulness .

Potential Antidepressant Effects

RO5263397 has shown potential antidepressant-like effects. In a study, it produced a strong antidepressant-like effect in the forced swim test, comparable to fluoxetine . The antidepressant-like activity was blocked by pretreatment with SCH23390 (a dopamine D1 receptor antagonist) or NBQX (a glutamate AMPA receptor antagonist), but only partially by WAY100635 (a serotonin 5HT1A receptor antagonist) .

Enhancement of Short-Term Memory

RO5263397 has been found to significantly enhance the retrieval of short-term memory (STM; 20 min after training) in both male and female mice . This effect was dependent on TAAR1, as it was not observed in TAAR1-KO mice .

Promotion of Long-Term Memory Retrieval

In addition to enhancing STM, RO5263397 also promoted the retrieval of long-term memory (24 h after training) in the novel object recognition (NOR) test .

Potential Antipsychotic Actions

RO5263397 has been used as a tool to characterize the pharmacology of TAAR1 in vitro and its effects in vivo in tests assessing potential antipsychotic actions . Like other TAAR1 agonists, RO5263397 potently suppressed high dopamine-dependent hyperactivity in mice lacking the dopamine transporter .

Regulation of Locomotor Activity

While RO5263397 alone did not significantly alter locomotor activity, it was found to significantly block the induction of locomotor sensitization after 7 days of daily treatment .

作用機序

Target of Action

The primary target of RO5263397 is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in most vertebrates, including rodents and humans . It plays a significant role in the regulation of the dopaminergic system and is crucial for physiological processes such as locomotion, control of emotional states, and cognition .

Mode of Action

It interacts with TAAR1 by binding to it and activating the receptor . This activation leads to an increase in intracellular cAMP levels . Additionally, RO5263397 can induce the phosphorylation of ERK and CREB in a concentration- and time-dependent manner .

Biochemical Pathways

The activation of TAAR1 by RO5263397 affects several biochemical pathways. Primarily, it influences the dopaminergic, serotonergic, and glutamatergic transmission . The compound’s action on TAAR1 leads to the modulation of these neurotransmitter systems, which are implicated in many brain functions, including rewarding processing and wakefulness .

Result of Action

The activation of TAAR1 by RO5263397 has several molecular and cellular effects. It suppresses high dopamine-dependent hyperactivity in mice lacking the dopamine transporter . Moreover, it produces a strong antidepressant-like effect in the forced swim test, comparable to fluoxetine . This antidepressant-like activity is blocked by pretreatment with SCH23390 (a dopamine D1 receptor antagonist) or NBQX (a glutamate AMPA receptor antagonist), but only partially by WAY100635 (a serotonin 5HT1A receptor antagonist) .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact chemical structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

特性

IUPAC Name

(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHOUWIYOVWGHV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)[C@H]2COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine

CAS RN

1357266-05-7
Record name RO-5263397
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357266057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-5263397
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P4KD8GDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary molecular target of RO5263397?

A1: RO5263397 acts as a selective agonist of TAAR1, a G protein-coupled receptor primarily found in the brain and peripheral tissues. [, , ]

Q2: How does RO5263397 interact with TAAR1?

A2: RO5263397 binds to TAAR1, leading to its activation and initiation of downstream signaling cascades. This activation elevates intracellular cAMP levels and triggers the phosphorylation of ERK and CREB. []

Q3: What are the downstream effects of TAAR1 activation by RO5263397?

A3: TAAR1 activation by RO5263397 modulates dopaminergic, serotonergic, and glutamatergic neurotransmission. [, , , , ] It can also impact various behavioral and physiological processes, including locomotion, emotional states, cognition, and addiction-related behaviors. [, , , , , , ]

Q4: What is the molecular formula and weight of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?

A4: While the provided research doesn't explicitly state the molecular formula and weight of RO5263397, these can be deduced from its chemical structure, which is depicted in the research. [, ]

Q5: Is there any available spectroscopic data for (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?

A5: The provided research papers do not provide detailed spectroscopic data for RO5263397.

Q6: How do structural modifications of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) influence its activity and selectivity?

A6: Research highlights the discovery of 2-aminooxazolines, including RO5263397, as a novel class of highly potent and selective TAAR1 ligands. Structural modifications, starting from a known adrenergic compound, led to the development of several potent TAAR1 agonists, including RO5263397, RO5166017, RO5256390, and RO5203648. These compounds demonstrate good oral bioavailability and in vivo activity in animal models relevant to psychiatric disorders and addiction. []

Q7: Are there any known genetic polymorphisms that affect the metabolism of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?

A7: Yes, a splice site mutation in the UGT2B10 gene significantly impacts RO5263397 metabolism. This polymorphism is prevalent in African populations (45%), less common in Asians (8%), and rare in Caucasians (<1%). Homozygosity for this variant leads to substantially lower intrinsic clearance of the compound. []

Q8: What is the efficacy of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) in animal models of addiction?

A8: RO5263397 has demonstrated promising preclinical efficacy in various animal models of addiction. It attenuates abuse-related behavioral effects of stimulants like cocaine and methamphetamine. [, , , , , , ] In rats, it diminishes cocaine-induced behavioral sensitization, reduces self-administration of both cocaine and methamphetamine, and hinders cue- and drug-induced reinstatement of drug-seeking behavior. [, , ]

Q9: Does (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) demonstrate efficacy in addressing nicotine addiction?

A9: Yes, research suggests that RO5263397 shows promise in addressing nicotine addiction. It reduces nicotine-induced hyperlocomotion in rats and prevents the development of nicotine sensitization. [, ] In rats with long-access nicotine self-administration, RO5263397 attenuates withdrawal-related anxiety-like behavior, normalizes hypersensitivity, and decreases the motivation to self-administer nicotine. []

Q10: What are the effects of RO5263397 on cognitive function in preclinical models?

A10: RO5263397 has been shown to modulate cognitive function in preclinical models. [, , , , ] For example, it enhances sensory gating in mice, a process related to filtering sensory information. [] It also improves recognition memory in mice. [] In rats, it modulates mismatch negativity-like responses, a potential biomarker for schizophrenia. [] Additionally, studies in Cynomolgus macaques show that RO5263397 promotes wakefulness without impairing cognition. []

Q11: Does (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) affect dopamine levels in the brain?

A11: Yes, RO5263397 influences dopamine levels in the brain. It prevents methamphetamine-induced dopamine overflow in the nucleus accumbens, a brain region associated with reward and motivation. [] This suggests a potential mechanism by which RO5263397 may exert its effects on addiction-related behaviors. []

Q12: Are there any other promising targets for addiction treatment besides TAAR1?

A12: Yes, research is exploring several other potential targets for addiction treatment. [, , ] These include, but are not limited to, other G protein-coupled receptors, ion channels, and transporters involved in neurotransmission. The development of novel therapeutic agents targeting these pathways holds promise for addressing the complex challenges of addiction.

Q13: What research tools and resources are essential for further investigation of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) and TAAR1?

A13: Further investigations into RO5263397 and TAAR1 necessitate a multidisciplinary approach, leveraging advanced research tools and resources: [, , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。